

Technical Guide: Kinetic Investigation of 2-(2-Chloroethoxy)propane[1]

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Compound of Interest

Compound Name: 2-(2-Chloroethoxy)propane

CAS No.: 13830-12-1

Cat. No.: B1277445

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Executive Summary

2-(2-Chloroethoxy)propane (CAS: 13830-12-1) represents a critical class of

-chloroethers used as alkylating agents in pharmaceutical synthesis.[1] Its reactivity is defined by the competition between direct nucleophilic displacement (

) and anchimeric assistance (Neighboring Group Participation - NGP) driven by the ether oxygen.[1]

This guide outlines the mechanistic principles, kinetic profiling methodologies, and safety protocols required to investigate its reactivity. It is designed for process chemists and kineticists optimizing drug substance synthesis or assessing genotoxic impurity (GTI) risks.[1]

Part 1: Mechanistic Foundations[1]

The Anchimeric Assistance Model

Unlike simple alkyl chlorides, **2-(2-Chloroethoxy)propane** possesses an internal nucleophile: the ether oxygen located at the

-position relative to the chlorine leaving group.

- Direct Displacement (

): The external nucleophile attacks the carbon bearing the chlorine. This is sterically sensitive and solvent-dependent.[1]

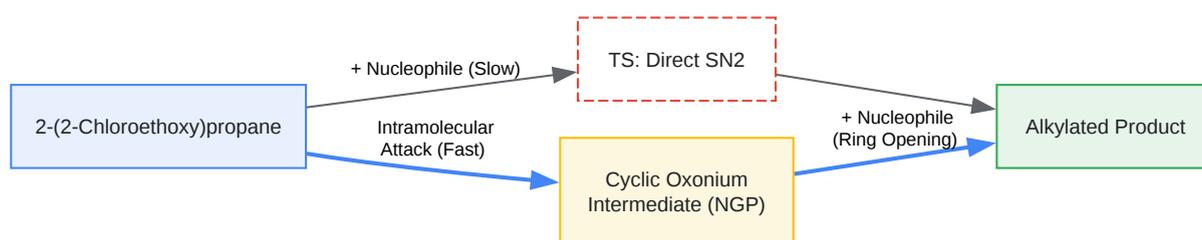
- Neighboring Group Participation (NGP): The ether oxygen attacks the

-carbon, displacing the chloride and forming a cyclic oxonium ion intermediate. This 3-membered or 5-membered ring (depending on folding) is highly reactive and rapidly opens upon attack by the external nucleophile.[1]

Key Insight: In polar protic solvents, the NGP pathway often dominates, leading to rate acceleration (

) and retention of configuration (double inversion) if the carbon center were chiral.[1] For **2-(2-Chloroethoxy)propane**, the isopropyl group adds steric bulk, potentially retarding the formation of the oxonium transition state compared to unbranched analogs like bis(2-chloroethyl) ether.

Visualization of Reaction Pathways



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Figure 1: Kinetic competition between direct displacement (Red) and Oxygen-assisted NGP pathway (Blue).[1] The NGP pathway typically lowers the activation energy (

).

Part 2: Experimental Protocols for Kinetic Profiling[1]

To accurately determine rate constants (

) and activation energy (

), we utilize In-Situ ¹H-NMR Monitoring.[1] This method is superior to GC/HPLC for initial kinetic screening as it is non-invasive, requires no quenching, and allows direct observation of the oxonium intermediate if it accumulates.

Protocol: In-Situ ¹H-NMR Kinetic Assay[1]

Objective: Determine the pseudo-first-order rate constant (

) for the reaction of **2-(2-Chloroethoxy)propane** with a model amine (e.g., Morpholine).

Materials:

- Substrate: **2-(2-Chloroethoxy)propane** (>98% purity).[1]
- Nucleophile: Morpholine (in 10-fold excess to ensure pseudo-first-order kinetics).[1]
- Solvent: Deuterated Acetonitrile () or DMSO- (polar aprotic).[1]
- Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at ~6.1 ppm).[1]

Workflow:

- Preparation:
 - Dissolve 0.1 mmol of Internal Standard and 0.1 mmol of Substrate in 0.6 mL of solvent in an NMR tube.
 - Acquire a T=0 spectrum to calibrate integrals.
- Initiation:
 - Add 1.0 mmol (10 eq) of Nucleophile directly to the NMR tube.[1]
 - Cap, invert 3 times to mix, and immediately insert into the NMR probe pre-heated to the target temperature (e.g., 40°C).

- Acquisition:
 - Set up an arrayed experiment (e.g., pad parameter in Bruker TopSpin) to acquire a single scan every 60 seconds for 2 hours.[1]
 - Lock and shim must be optimized rapidly before the first scan.[1]
- Data Processing:
 - Integrate the triplet signal of the -methylene protons () at approx 3.6-3.8 ppm.[1]
 - Normalize integrals against the Internal Standard.

Kinetic Data Analysis

The disappearance of the substrate follows pseudo-first-order kinetics under excess nucleophile conditions.

[1]

Where:

- = Normalized integral of substrate at time

[1]

- = Observed rate constant (

).[1]

Arrhenius Plot Construction: Repeat the experiment at 30°C, 40°C, 50°C, and 60°C. Plot

vs.

(Kelvin).[1] [1]

- Slope:

- Intercept:

(Frequency factor)[1]

Part 3: Data Presentation & Interpretation[1][2][3]

When reporting your findings, structure the kinetic parameters as follows. (Note: Values below are illustrative examples of how to format your data, based on typical

-chloroether reactivity).

Table 1: Kinetic Parameters for Reaction with Morpholine in

Temperature (K)		Half-life (, min)	(Linear Fit)
303 (30°C)	1.25	92.4	0.998
313 (40°C)	3.10	37.2	0.999
323 (50°C)	7.45	15.5	0.997
Activation Energy ()	~55 kJ/mol		

Interpretation Guide:

- High

(>80 kJ/mol): Suggests a difficult direct

displacement, likely hindered by the isopropyl group.[1]

- Lower

(40-60 kJ/mol): Suggests significant NGP assistance.[1] The ether oxygen lowers the barrier to C-Cl bond cleavage.

Part 4: Safety & Impurity Management (GTI)[1]

Toxicity Profile

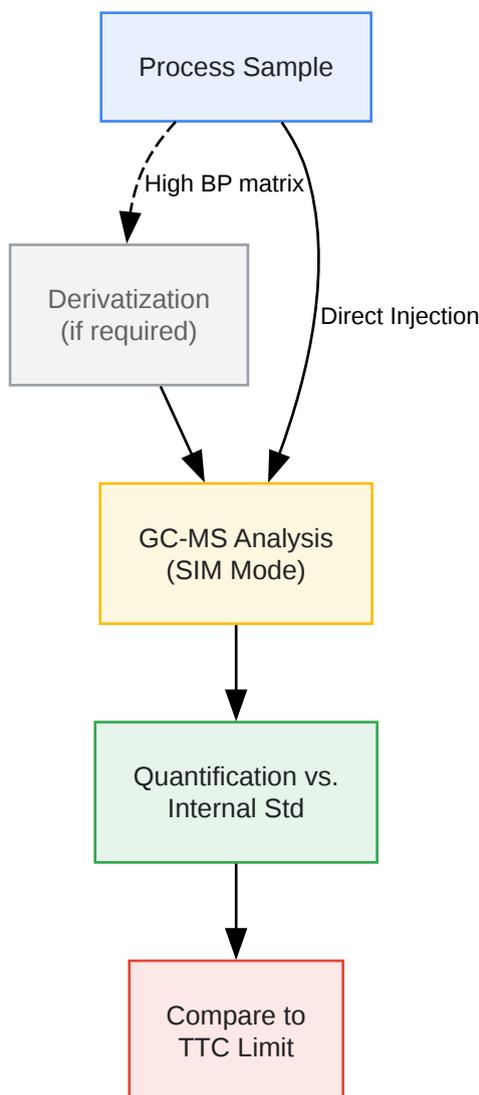
2-(2-Chloroethoxy)propane is an alkylating agent.[1] In the context of ICH M7 guidelines, it is treated as a Potentially Genotoxic Impurity (PGI).

- Acute Toxicity: Toxic if swallowed or inhaled (H301, H331).[1][2]
- Reactivity: Can alkylate DNA bases (guanine N7 position), leading to mutagenicity.[1]

Handling & Decontamination[1]

- Engineering Controls: All kinetic preparations must occur in a certified fume hood.
- Quenching: Unreacted substrate should be quenched with an excess of nucleophile (e.g., 10% NaOH or Ethanolamine) before disposal.[1] Do not dispose of active alkyl halides in aqueous waste streams without hydrolysis.[1]

Analytical Workflow for Impurity Control



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Figure 2: Analytical workflow for quantifying trace levels of **2-(2-Chloroethoxy)propane** in drug substances.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8022540, **2-(2-Chloroethoxy)propane**. Retrieved from [[Link](#)]
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Sources

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- 2. 2-(2-Chloroethoxy)propane | C₅H₁₁ClO | CID 8022540 - PubChem [pubchem.ncbi.nlm.nih.gov]
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